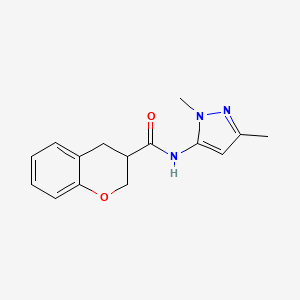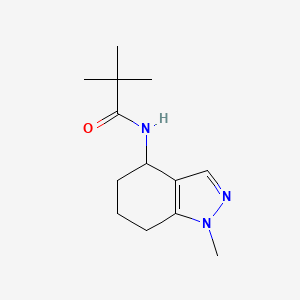
5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PF-04995274 and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide involves its binding to the NOP receptor. This binding results in the inhibition of the downstream signaling pathways, leading to the modulation of pain and stress responses.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide has significant effects on the biochemical and physiological processes in the body. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to changes in mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide in lab experiments include its high selectivity and potency for the NOP receptor. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the study of 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide. These include the development of more selective and potent NOP receptor antagonists, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its potential use as a tool in neuroscience research.
Conclusion:
In conclusion, 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has significant potential in the field of neuroscience. Its selective antagonism of the NOP receptor makes it a promising candidate for the treatment of pain, stress, anxiety, and depression. Further studies are needed to determine its long-term effects and potential applications in other fields.
Métodos De Síntesis
The synthesis of 5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide involves several steps. The initial step involves the reaction of 1-(4-fluorophenyl)piperazine with 2-chloropyrimidine to form N-(4-fluorophenyl)-1-(pyrimidin-2-yl)piperazine. This intermediate is then reacted with 4-chloro-1H-pyrazole-5-carboxamide to form the final product.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is involved in the regulation of pain and stress responses. This compound has also been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-14-4-2-13(3-5-14)17-16(12-23-25-17)18(27)24-15-6-10-26(11-7-15)19-21-8-1-9-22-19/h1-5,8-9,12,15H,6-7,10-11H2,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXBVKGJXFZTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(NN=C2)C3=CC=C(C=C3)F)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)

![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)

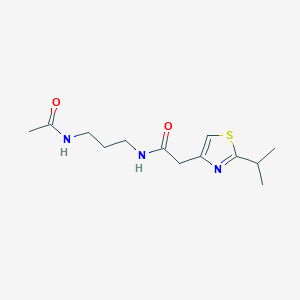
![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
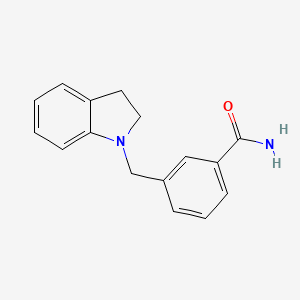
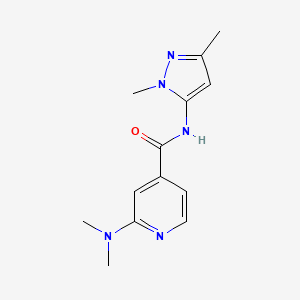
![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
